6-(Butylsulfonyl)-1,2,4-triazine-3,5(2h,4h)-dione
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Overview
Description
6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a butylsulfonyl group attached to the triazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the nucleophilic substitution of cyanuric chloride with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to ensure consistent product quality
- Use of automated systems for precise control of reaction parameters
- Implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products
Chemical Reactions Analysis
Types of Reactions: 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfone derivatives
Reduction: Dihydrotriazine derivatives
Substitution: Various substituted triazine derivatives
Scientific Research Applications
6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its anticancer properties due to its ability to interfere with cellular signaling pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as kinases and proteases
Pathways Involved: The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt cellular signaling pathways, leading to effects such as apoptosis in cancer cells.
Comparison with Similar Compounds
1,3,5-Triazine: A basic triazine structure without the butylsulfonyl group.
2,4,6-Triaminotriazine (Melamine): Known for its use in the production of melamine resins.
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): Used as an intermediate in the synthesis of various chemicals.
Uniqueness: 6-(Butylsulfonyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the butylsulfonyl group, which enhances its reactivity and potential applications. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
CAS No. |
90008-87-0 |
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Molecular Formula |
C7H11N3O4S |
Molecular Weight |
233.25 g/mol |
IUPAC Name |
6-butylsulfonyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H11N3O4S/c1-2-3-4-15(13,14)6-5(11)8-7(12)10-9-6/h2-4H2,1H3,(H2,8,10,11,12) |
InChI Key |
IOAWVUZRPVZIJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NNC(=O)NC1=O |
Origin of Product |
United States |
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